latilagascene B

Description

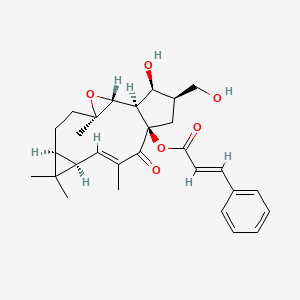

Latilagascene B is a macrocyclic lathyrane-type diterpenoid first isolated from Euphorbia lagascae . It belongs to the 5,6-epoxylathyrane subclass, characterized by a pentacyclic ring system with hydroxyl groups at C-3 and C-16, and a free hydroxyl at C-20 (Figure 1). Its primary pharmacological significance lies in its ability to inhibit P-glycoprotein (P-gp), a key mediator of multidrug resistance (MDR) in cancer cells. This compound enhances intracellular accumulation of chemotherapeutic agents like doxorubicin and rhodamine 123 in resistant cell lines, though its high intrinsic cytotoxicity limits clinical application .

Properties

Molecular Formula |

C29H36O6 |

|---|---|

Molecular Weight |

480.6 g/mol |

IUPAC Name |

[(1R,2R,4R,7S,9R,10E,13R,15R,16S)-16-hydroxy-15-(hydroxymethyl)-4,8,8,11-tetramethyl-12-oxo-3-oxatetracyclo[11.3.0.02,4.07,9]hexadec-10-en-13-yl] (E)-3-phenylprop-2-enoate |

InChI |

InChI=1S/C29H36O6/c1-17-14-21-20(27(21,2)3)12-13-28(4)26(35-28)23-24(32)19(16-30)15-29(23,25(17)33)34-22(31)11-10-18-8-6-5-7-9-18/h5-11,14,19-21,23-24,26,30,32H,12-13,15-16H2,1-4H3/b11-10+,17-14+/t19-,20+,21-,23-,24+,26-,28-,29-/m1/s1 |

InChI Key |

DSNVEEQAUBRQER-WWVHLSQESA-N |

Isomeric SMILES |

C/C/1=C\[C@@H]2[C@@H](C2(C)C)CC[C@@]3([C@H](O3)[C@H]4[C@H]([C@H](C[C@@]4(C1=O)OC(=O)/C=C/C5=CC=CC=C5)CO)O)C |

Canonical SMILES |

CC1=CC2C(C2(C)C)CCC3(C(O3)C4C(C(CC4(C1=O)OC(=O)C=CC5=CC=CC=C5)CO)O)C |

Synonyms |

latilagascene B |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Structural Analogues: Latilagascene Series (A–I)

Latilagascene B (compound 2 ) is part of a series of 5,6-epoxylathyranes (latilagascenes A–I) with varying substituents. Key structural differences and their pharmacological implications are summarized below:

Key Observations :

- C-3 Hydroxyl Group : Critical for P-gp inhibition. Acetylation (e.g., latilagascene G) reduces activity .

- C-16 Substitution : Free hydroxyl (this compound) enhances P-gp modulation compared to benzoylated (latilagascene D) or acetylated derivatives .

- C-20 Hydroxyl : Compounds with free C-20 hydroxyl (e.g., latilagascene E) exhibit higher antitumor activity .

Functional Analogues: Jolkinol B and EFL Series

Jolkinol B (83)

- Structure : Lacks hydroxylation at C-16 (methyl group instead) and has a distinct pentacyclic substitution pattern .

- Activity: Shows moderate P-gp inhibition but outperforms this compound in topoisomerase II-altered cells (EPG85-257RNOV) . However, it is less effective in MDR1-overexpressing cells compared to this compound .

EFL Series (EFL1, EFL2, EFL3)

Synergistic Effects and Clinical Relevance

This compound demonstrates synergy with doxorubicin, reducing the ID50 from 0.35 µg/mL (doxorubicin alone) to 0.095 µg/mL in MDR1-transfected lymphoma cells . However, this compound's high cytotoxicity (IC50 = 11.3 µM in prostate cancer cells) limits its standalone use, prompting research into derivatives with reduced toxicity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.